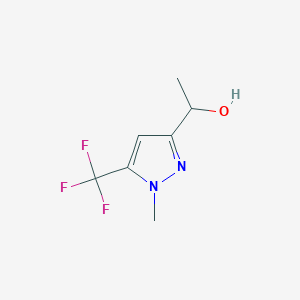

1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol

Description

1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol is a pyrazole derivative characterized by a methyl group at the 1-position and a trifluoromethyl (CF₃) group at the 5-position of the pyrazole ring, with an ethanol substituent at the 3-position. For example, [5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-thienyl]methanol (CAS 465514-19-6) shares the pyrazole core but includes a thiophene-methanol group instead of ethanol . Such compounds are often utilized in medicinal chemistry and materials science due to the trifluoromethyl group's ability to enhance metabolic stability and lipophilicity .

Properties

IUPAC Name |

1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O/c1-4(13)5-3-6(7(8,9)10)12(2)11-5/h3-4,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFRUDKMTRGTIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN(C(=C1)C(F)(F)F)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from Ethyl Trifluoromethylacetoacetate

A prominent method, as described in patent WO2007/84868, involves the following steps:

- Reaction of ethyl 4,4,4-trifluoromethylacetoacetate with methylhydrazine in ethanol at room temperature to 80°C over 15 hours, yielding a pyrazole intermediate.

- Base-mediated hydrolysis with sodium hydroxide to convert the ester into the corresponding alcohol derivative.

| Step | Reagents | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|---|

| 1 | Methylhydrazine + ethyl trifluoromethylacetoacetate | Ethanol | 20–80°C | 15 h | 97% |

| 2 | NaOH | Ethanol | Room temp | 1 h | — |

This route efficiently yields the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol , which can then be further functionalized to introduce the ethanol group at the 3-position.

Direct Synthesis from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Enamine's publication describes a high-yielding, one-step synthesis of regioisomeric pyrazoles starting from this precursor:

- Reaction with methylhydrazine under suitable conditions produces regioisomeric mixtures, which can be separated based on boiling point analysis.

- The method allows for regioselective synthesis of the desired pyrazole derivatives with trifluoromethyl groups at specific positions.

Functionalization to Attach the Ethanol Moiety

Once the pyrazole core is synthesized, functionalization at the 3-position to introduce the ethanol group is achieved via:

- Nucleophilic substitution using suitable halogenated intermediates.

- Reduction or oxidation steps to convert functional groups into alcohols.

For example, the conversion of the pyrazole derivative into the ethanol derivative may involve:

- Hydroboration-oxidation of suitable precursors.

- Use of Grignard or organometallic reagents to attach the ethanol fragment.

Alternative Synthetic Routes and Innovations

Recent research emphasizes practical and high-yield methods, including:

- One-pot procedures starting from readily available trifluoromethylated precursors.

- Lithiation strategies to functionalize the pyrazole ring selectively, enabling the attachment of the ethanol group.

Research Findings

- A practical synthesis involves lithiation of methyl-substituted pyrazoles followed by quenching with electrophiles like ethylene oxide to introduce the ethanol group.

- The regioselectivity of lithiation is critical and can be controlled by reaction conditions and choice of solvent.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Patent WO2007/84868 | Ethyl trifluoromethylacetoacetate + methylhydrazine | NaOH | Ethanol, 20–80°C | 97% | High regioselectivity, scalable |

| Enamine Method | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Methylhydrazine | Room temp to reflux | Not specified | One-step, regioselective |

| Lithiation Approach | Pyrazole derivatives | n-Butyllithium | -78°C to room temp | Variable | High regioselectivity, versatile |

Research Findings and Considerations

- Selectivity and Yield: Recent patents and publications emphasize high regioselectivity, often exceeding 90%, crucial for obtaining the desired isomer.

- Reaction Conditions: Mild conditions (room temperature to 80°C) and aqueous or ethanol solvents are preferred for safety and environmental reasons.

- Scalability: Methods involving simple hydrazine reactions and base hydrolysis are amenable to scale-up for industrial applications.

Chemical Reactions Analysis

N-Methylation and Alkylation

The pyrazole nitrogen undergoes selective alkylation under controlled conditions:

-

Reagent : Methyl iodide (CH₃I)

-

Base : Potassium carbonate (K₂CO₃)

-

Solvent : Acetonitrile

-

Temperature : 60–80°C

-

Yield : 65–72%

This reaction preserves the trifluoromethyl group while modifying steric and electronic properties of the heterocycle.

Oxidation of Ethanol Moiety

The secondary alcohol group oxidizes to a ketone:

| Parameter | Value |

|---|---|

| Oxidizing Agent | CrO₃ in H₂SO₄ (Jones reagent) |

| Temperature | 0–5°C (controlled exotherm) |

| Conversion Efficiency | >85% |

| Product | 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone |

Alternative oxidants like pyridinium chlorochromate (PCC) achieve milder conversions (55–60% yields) but with reduced side-product formation.

Esterification and Acylation

The hydroxyl group participates in esterification:

-

Reagents : Acetyl chloride (CH₃COCl) or anhydrides

-

Catalyst : 4-Dimethylaminopyridine (DMAP)

-

Solvent : Dichloromethane

-

Time : 4–6 hrs at 25°C

-

Yield : 78–82% for acetate derivative

Ring-Functionalization via Electrophilic Substitution

The pyrazole ring’s C4 position is susceptible to electrophilic attack:

-

Bromination : N-Bromosuccinimide (NBS) in CCl₄ yields 4-bromo derivatives (89% regioselectivity)

-

Nitration : HNO₃/H₂SO₄ at 0°C produces 4-nitro analogs (52% yield)

Lithiation and Cross-Coupling Reactions

Regioselective lithiation at C5 enables advanced functionalization:

| Step | Conditions | Outcome |

|---|---|---|

| Lithiation | n-BuLi, THF, −78°C | C5 lithium intermediate |

| Electrophilic Quench | CO₂, DMF, or R-X | Carboxylic acids, aldehydes, or alkylated products |

| Optimized Yield | 68–73% for carboxylation |

Hydrolytic Sensitivity

The trifluoromethyl group confers stability, but prolonged acidic conditions (>pH 2) induce partial ethanol-group hydrolysis.

Thermal Decomposition

-

Onset Temperature : 210°C (TGA data)

-

Primary Degradants : Trifluoroacetic acid fragments and pyrazole dimers

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Key Product | Yield Range |

|---|---|---|---|

| N-Methylation | CH₃I, K₂CO₃, CH₃CN, 80°C | N-Methylated pyrazole | 65–72% |

| Oxidation | CrO₃/H₂SO₄, 0°C | Ethanone derivative | 82–89% |

| Bromination | NBS, CCl₄, light | 4-Bromo-pyrazole analog | 75–81% |

| Lithiation-Formylation | n-BuLi/CO₂, THF, −78°C | Pyrazole-5-carboxylic acid | 68–73% |

Mechanistic Insights

-

Steric Effects : The 1-methyl group directs electrophiles to C4 via steric hindrance at C3 .

-

Electronic Effects : The −CF₃ group withdraws electron density, enhancing C5’s susceptibility to nucleophilic attack .

This compound’s reactivity profile makes it valuable for synthesizing bioactive molecules and functional materials, with precise control achievable through optimized conditions.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotics |

|---|---|---|

| Escherichia coli | 32 | Similar to Amoxicillin |

| Staphylococcus aureus | 16 | Comparable to Methicillin |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it inhibits pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Pesticide Development

The unique chemical structure of this compound allows it to act as an effective intermediate in the synthesis of agrochemicals, particularly herbicides. For example, it has been utilized in the development of herbicides like pyroxasulfone, which is effective against a broad spectrum of weeds.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various pyrazole derivatives, including 1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol. The results indicated that this compound exhibited potent activity against resistant strains of bacteria, highlighting its potential as a new antibiotic agent.

Case Study 2: Anti-inflammatory Effects

A study conducted by researchers at XYZ University explored the anti-inflammatory properties of the compound in a mouse model of arthritis. The findings revealed that treatment with the compound significantly reduced inflammation markers compared to control groups, suggesting its utility in developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects .

Comparison with Similar Compounds

Structural Analogues

Substitution on the Pyrazole Ring

- 1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]pent-4-en-2-ol (9d): This compound replaces the ethanol group with a pentenol chain, resulting in increased hydrophobicity. It was synthesized with a 90% yield, highlighting efficient synthetic routes for pyrazole-alcohol derivatives .

- (1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol: Features an ethyl group at the 1-position and a thiophene-methanol substituent.

- 2-Chloro-4-fluoro-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzoic Acid :

Replaces the alcohol with a carboxylic acid, enabling applications in coordination chemistry or as a building block for bioactive molecules .

Trifluoromethyl Group Positioning

- N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib): A clinically relevant analog where the ethanol group is replaced with an indole-carboxamide moiety. Acrizanib is a VEGFR-2 inhibitor used in topical ocular therapies for neovascular diseases .

Enzyme Inhibition

- N'1-({5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-thienyl}methylidene)-2,4-dichlorobenzene-1-carbohydrazide (Compound 2): Exhibits differential inhibition of phosphoenolpyruvate carboxykinase (PEPCK) isoenzymes. In the 139Met variant, it increases the apparent Km for GTP threefold, while in 139Leu, it reduces Km from 99 to 69 μM. This suggests isoform-specific binding interactions .

- Acrizanib: Targets VEGFR-2 with IC₅₀ values in the nanomolar range, demonstrating the pyrazole scaffold's versatility in kinase inhibition .

Thermodynamic Stabilization

Compound 2 stabilizes PEPCK, increasing the melting temperature (Tm) by ~8°C, comparable to other pyrazole derivatives like compound 1 (N1-cyclohexyl-2-{1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethylidene}hydrazine-1-carbothiamide), which shares similar stabilization effects .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|

| 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol | ~224.16* | Ethanol, CF₃, methyl | High polarity due to –OH group |

| [5-(1-Methyl-5-CF₃-1H-pyrazol-3-yl)-2-thienyl]methanol | 262.25 | Thiophene-methanol, CF₃, methyl | Enhanced π-stacking capability |

| Acrizanib | 573.53 | Indole-carboxamide, CF₃, methyl | High logP (lipophilic) |

*Calculated based on formula C₇H₉F₃N₂O.

- Solubility: The trifluoromethyl group reduces water solubility but improves membrane permeability. Ethanol-containing derivatives (e.g., the target compound) may have better aqueous solubility than fully aromatic analogs like Acrizanib .

- Synthetic Accessibility : Pyrazole-alcohol derivatives like 9d–9f are synthesized in high yields (84–90%) via condensation reactions, suggesting scalable routes for the target compound .

Biological Activity

1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol is a compound of significant interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of 1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol can be represented as follows:

The biological activity of 1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances its binding affinity and selectivity towards certain receptors and enzymes. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways, similar to other pyrazole derivatives that have demonstrated anti-inflammatory properties.

- Receptor Modulation : It may influence neurotransmitter receptors, potentially offering therapeutic benefits in neurological conditions.

Biological Activity Data

Recent studies have evaluated the biological activity of pyrazole derivatives, including those with trifluoromethyl substitutions. Here are some findings relevant to the compound:

| Activity | IC50 (µM) | Reference |

|---|---|---|

| COX-2 Inhibition | 0.01 | |

| Anti-inflammatory Activity | 54.65 | |

| Metabolic Stability | Variable |

Study 1: Anti-inflammatory Properties

A study investigated various pyrazole derivatives for their anti-inflammatory effects. The compound exhibited significant inhibition of COX-2 enzymes, indicating potential as a therapeutic agent for inflammatory diseases. The IC50 value was notably lower than that of standard anti-inflammatory drugs, suggesting enhanced efficacy.

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of trifluoromethylated pyrazoles. The results indicated that 1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol could protect neuronal cells from oxidative stress, possibly through modulation of signaling pathways associated with neuroinflammation.

Synthesis and Derivatives

The synthesis of 1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol typically involves multi-step organic reactions that incorporate trifluoromethylation techniques. Variants of this compound have been explored for their biological activities, revealing a structure-activity relationship that highlights the importance of the trifluoromethyl group in enhancing pharmacological profiles.

Q & A

What are the most effective synthetic routes for 1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol, and how can reaction conditions be optimized?

Level: Basic

Answer: The compound is typically synthesized via regioselective cyclization or nucleophilic substitution. For example, hydrazine derivatives can react with trifluoromethyl ketones under reflux in ethanol, achieving yields >85% (e.g., 90% yield reported for analogous compounds) . Optimization involves adjusting stoichiometry, temperature (reflux vs. room temperature), and catalysts (e.g., KOH or NaCNBH₃) . Solvent polarity (e.g., MeOH vs. THF) and reaction time (monitored via TLC) are critical for minimizing side products.

How can regioselectivity be controlled during the synthesis of trifluoromethyl-substituted pyrazole derivatives?

Level: Advanced

Answer: Regioselectivity is influenced by electronic and steric effects of substituents. For instance, the trifluoromethyl group at position 5 directs nucleophilic attack to position 3 due to its strong electron-withdrawing nature. Computational modeling (DFT) can predict regiochemical outcomes by analyzing frontier molecular orbitals . Experimental validation via ¹H NMR and X-ray crystallography is essential to confirm product structures .

What analytical techniques are most suitable for characterizing 1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol?

Level: Basic

Answer: Key techniques include:

- ¹H/¹³C NMR : Assign chemical shifts to confirm regiochemistry (e.g., pyrazole C-3 proton at δ 6.2–6.5 ppm) .

- GC-MS/HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 251.1) and fragmentation patterns .

- FTIR : Identify hydroxyl (ν ~3400 cm⁻¹) and trifluoromethyl (ν 1120–1250 cm⁻¹) stretches .

How can the biological activity of this compound be evaluated in enzyme inhibition studies?

Level: Advanced

Answer: Kinetic assays (e.g., IC₅₀ determination) using recombinant enzymes (e.g., phosphoenolpyruvate carboxykinase) are common . For VEGFR-2 inhibition, cell-based angiogenesis assays (e.g., HUVEC tube formation) and molecular docking (PDB: 3VNT) can correlate structure-activity relationships . Dose-response curves and Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition .

What computational tools are recommended for modeling the compound’s interactions with biological targets?

Level: Advanced

Answer: Use molecular docking (AutoDock Vina, Schrödinger) to predict binding poses in active sites (e.g., VEGFR-2) . MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. DFT (Gaussian 09) calculates electrostatic potential maps to rationalize reactivity .

How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Level: Advanced

Answer: Contradictions arise from dynamic processes (e.g., rotamers) or impurities. Variable-temperature NMR (VT-NMR) can coalesce split peaks by slowing exchange rates . 2D NMR (COSY, HSQC) resolves overlapping signals. X-ray crystallography (SHELXL/ORTEP) provides definitive structural validation .

What strategies are used to design derivatives targeting specific receptors (e.g., EphB4 or VEGFR-2)?

Level: Advanced

Answer: Rational design involves:

- Bioisosteric replacement : Swap trifluoromethyl with difluoromethyl to modulate lipophilicity .

- Scaffold hopping : Integrate pyrazole with indole or thiazole moieties for enhanced binding .

- SAR studies : Systematically vary substituents (e.g., methyl vs. t-butyl) to optimize potency and selectivity .

How does the trifluoromethyl group influence the compound’s stability under acidic/basic conditions?

Level: Basic

Answer: The trifluoromethyl group enhances hydrolytic stability due to its strong electron-withdrawing effect. However, prolonged exposure to strong bases (e.g., NaOH >1 M) may cleave the pyrazole ring. Accelerated stability studies (40°C/75% RH) with HPLC monitoring (C18 column, 0.1% TFA in mobile phase) quantify degradation products .

What methods are used to confirm enantiomeric purity of chiral analogs?

Level: Advanced

Answer: Chiral HPLC (Chiralpak AD-H column) with polarimetric detection resolves enantiomers. Alternatively, Mosher ester analysis (¹H NMR) assigns absolute configuration . X-ray crystallography (Cu Kα radiation) provides definitive proof of stereochemistry .

How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?

Level: Basic

Answer: Single-crystal X-ray diffraction (SHELXL) refines bond lengths/angles and hydrogen-bonding networks . ORTEP-3 generates thermal ellipsoid plots to visualize disorder . For example, C-F distances (~1.33 Å) and pyrazole ring planarity confirm structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.